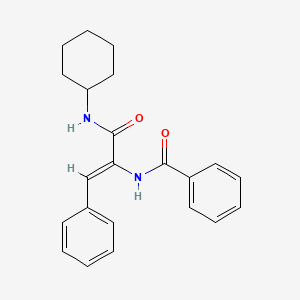

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide

描述

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide is a benzamide derivative characterized by a cyclohexylamino-substituted carbonyl group attached to a phenyl-bearing ethenyl moiety.

属性

CAS 编号 |

51921-67-6 |

|---|---|

分子式 |

C22H24N2O2 |

分子量 |

348.4 g/mol |

IUPAC 名称 |

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H24N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,26)(H,24,25)/b20-16- |

InChI 键 |

UIMYJIQLVWVVND-SILNSSARSA-N |

手性 SMILES |

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

规范 SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

生物活性

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide, with the CAS number 51921-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.4382 g/mol

- Density : Not specified

- Boiling Point : Not specified

- pKa : Not specified

Anticancer Properties

Research has indicated that compounds similar to (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide exhibit significant anticancer activity. A study conducted by researchers at the University of California explored the effects of various benzamide derivatives on cancer cell lines. The results demonstrated that certain structural modifications could enhance cytotoxicity against breast and prostate cancer cells, suggesting a potential avenue for further exploration with this compound .

The biological activity of (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells .

Case Studies

-

Case Study on Antitumor Activity

- Objective : Evaluate the antitumor effects of (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide.

- Methodology : In vitro assays were conducted on human breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Enzyme Inhibition

- Objective : Assess the inhibition of HDAC by (E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide.

- Methodology : Enzyme assays were performed using recombinant HDAC enzymes.

- Findings : The compound exhibited significant inhibitory activity, suggesting its potential as an HDAC inhibitor in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4382 g/mol |

| CAS Number | 51921-67-6 |

| Anticancer Activity | Yes |

| HDAC Inhibition | Yes |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a. K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)

- Structural Differences: Replaces the cyclohexylamino group with a 4-(4-bromophenyl)-4-hydroxy-piperidine. (Z)-configuration vs. (E)-configuration in the target compound.

- Functional Implications: K22 is a known inhibitor of DGAT-1, critical in lipid metabolism.

b. 4-(2-(Cyclohexylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-benzamide

- Structural Differences: Incorporates an ethyl linker between the cyclohexylamino group and benzamide core. Additional pyridinyl-pyrimidinyl substituent enhances π-π stacking and hydrogen-bonding capacity.

- Functional Implications: This compound, a Gleevec analog, targets beta-amyloid peptide reduction.

c. N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

Comparative Data Table

Research Findings and Mechanistic Insights

- Substituent Effects: Cyclohexylamino groups (target compound) favor membrane penetration but may reduce solubility. Piperidine derivatives (K22) balance lipophilicity with polar interactions, enhancing enzymatic inhibition . Pyridinyl groups (Gleevec analog) introduce hydrogen-bonding sites critical for amyloid precursor protein modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。